1-(3-Amino-5-chloropyridin-4-YL)ethanone
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Overview
Description
1-(3-Amino-5-chloropyridin-4-YL)ethanone is a chemical compound with the molecular formula C7H7ClN2O It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Amino-5-chloropyridin-4-YL)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-amino-5-chloropyridine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include purification steps such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-5-chloropyridin-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the pyridine ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are frequently employed
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary and tertiary amines.
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
1-(3-Amino-5-chloropyridin-4-YL)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-chloropyridin-4-YL)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites on proteins or interfering with nucleic acid synthesis .
Comparison with Similar Compounds
1-(5-Bromo-2-chloropyridin-3-yl)ethanone: Similar in structure but contains a bromine atom instead of an amino group.
1-(3-Aminopyridin-4-yl)ethanone: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Uniqueness: 1-(3-Amino-5-chloropyridin-4-YL)ethanone is unique due to the presence of both an amino group and a chlorine atom on the pyridine ring.
Properties
Molecular Formula |
C7H7ClN2O |
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Molecular Weight |
170.59 g/mol |
IUPAC Name |
1-(3-amino-5-chloropyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H7ClN2O/c1-4(11)7-5(8)2-10-3-6(7)9/h2-3H,9H2,1H3 |
InChI Key |
DLDXQOVUVHFDDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=NC=C1N)Cl |
Origin of Product |
United States |
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